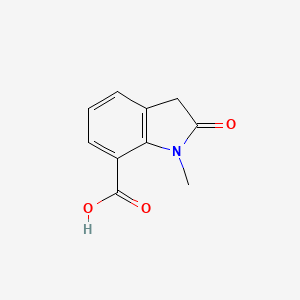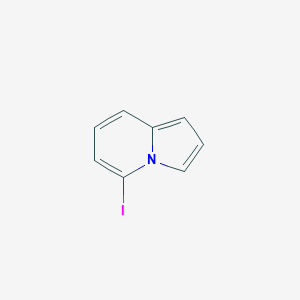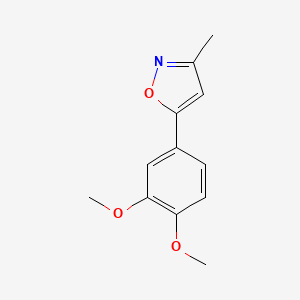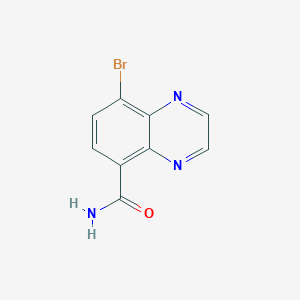
8-Bromoquinoxaline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromoquinoxaline-5-carboxamide is a chemical compound with the molecular formula C₉H₆BrN₃O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
准备方法
The synthesis of 8-Bromoquinoxaline-5-carboxamide typically involves the amidation of quinoxaline-5-carboxylic acid with a brominating agent. One common method includes the reaction of quinoxaline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with ammonia or an amine to yield the carboxamide . Industrial production methods may involve catalytic amidation processes to enhance yield and efficiency .
化学反应分析
8-Bromoquinoxaline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to quinoxaline-5-carboxamide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various quinoxaline derivatives with different functional groups .
科学研究应用
8-Bromoquinoxaline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has been studied for its potential antibacterial and antifungal properties.
作用机制
The mechanism of action of 8-Bromoquinoxaline-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like BAX and Caspase-3 .
相似化合物的比较
8-Bromoquinoxaline-5-carboxamide can be compared with other quinoxaline derivatives such as:
2,3-Dihydroxyquinoxaline-5-carboxamide: Known for its antibacterial activity.
2,3-Dimethoxyquinoxaline-5-carboxamide: Studied for its potential as an anticancer agent.
Quinoxaline-5-carboxylic acid: A precursor in the synthesis of various quinoxaline derivatives.
The uniqueness of this compound lies in its bromine substitution, which enhances its reactivity and potential biological activities compared to other quinoxaline derivatives .
属性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC 名称 |
8-bromoquinoxaline-5-carboxamide |
InChI |
InChI=1S/C9H6BrN3O/c10-6-2-1-5(9(11)14)7-8(6)13-4-3-12-7/h1-4H,(H2,11,14) |
InChI 键 |
LPMQJXFOHDRJKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1C(=O)N)N=CC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)
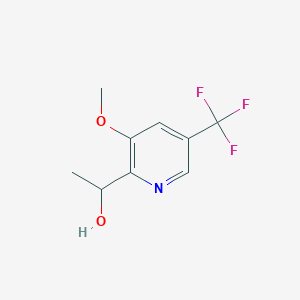

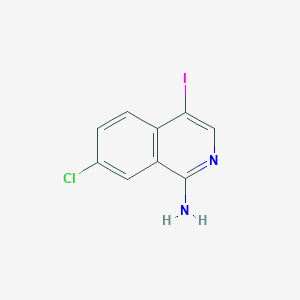
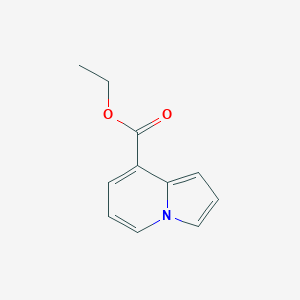
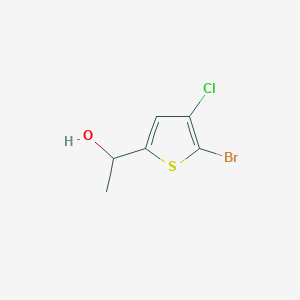
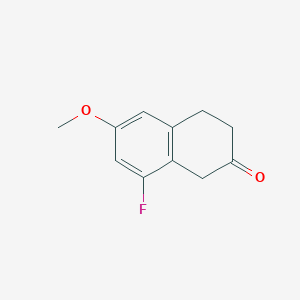
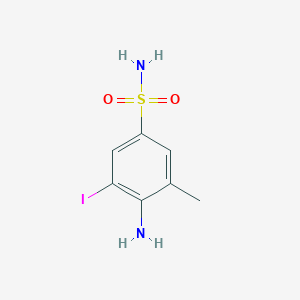
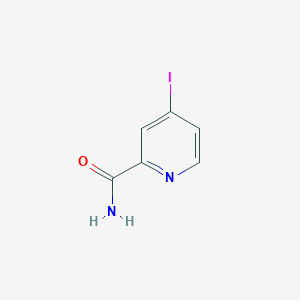
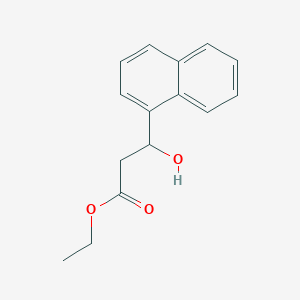
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)
